molecular formula C26H27NO B15190526 (4-butylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone CAS No. 824960-04-5

(4-butylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone

Cat. No.: B15190526
CAS No.: 824960-04-5
M. Wt: 369.5 g/mol
InChI Key: XHIXPRIGTFMZHJ-UHFFFAOYSA-N
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Description

3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole: is a synthetic compound with the molecular formula C26H27NO . It is known for its unique structure, which includes a naphthalene ring substituted with a butyl group and an indole ring substituted with a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.

Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets, which could lead to the development of new drugs for various diseases.

Industry: In the industrial sector, 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their activity. This can result in various biological effects, such as inhibition or activation of specific pathways, which are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

  • 3-(4-Methylnaphthalene-1-carbonyl)-1-propyl-1H-indole
  • 3-(4-Ethylnaphthalene-1-carbonyl)-1-propyl-1H-indole
  • 3-(4-Isopropylnaphthalene-1-carbonyl)-1-propyl-1H-indole

Comparison: Compared to its analogs, 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole exhibits unique properties due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain in the butyl group can enhance hydrophobic interactions, potentially leading to stronger binding affinity with molecular targets and improved pharmacokinetic properties .

Properties

CAS No.

824960-04-5

Molecular Formula

C26H27NO

Molecular Weight

369.5 g/mol

IUPAC Name

(4-butylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone

InChI

InChI=1S/C26H27NO/c1-3-5-10-19-15-16-23(21-12-7-6-11-20(19)21)26(28)24-18-27(17-4-2)25-14-9-8-13-22(24)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3

InChI Key

XHIXPRIGTFMZHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC

Origin of Product

United States

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